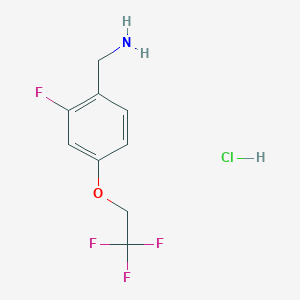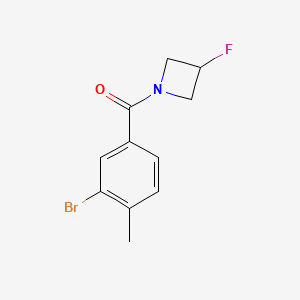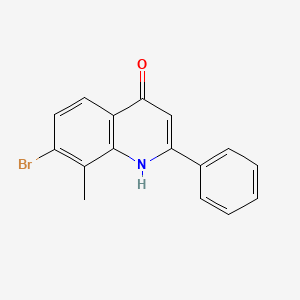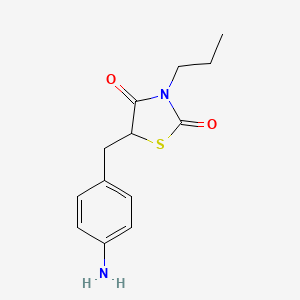
4-Amino-7-chloro-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-7-chloro-2-phenylquinoline is a chemical compound with the molecular formula C15H11ClN2 and a molecular weight of 254.71 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoline core substituted with an amino group at the 4-position, a chlorine atom at the 7-position, and a phenyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of quinoline derivatives, including 4-Amino-7-chloro-2-phenylquinoline. Common synthetic routes involve:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.
Solvent-Free Reactions: These reactions are performed without solvents, which can be more environmentally friendly and cost-effective.
Catalytic Methods: Various catalysts, such as molecular iodine, nano ZnO, and ionic liquids, have been used to facilitate the synthesis of quinoline derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to reduce environmental impact.
化学反应分析
Types of Reactions
4-Amino-7-chloro-2-phenylquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be replaced by various nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The amino group at the 4-position can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as α,ω-diaminoalkanes are used under conditions that promote nucleophilic aromatic substitution.
Condensation Reactions: Aromatic or heteroaromatic aldehydes are commonly used in the presence of a suitable catalyst.
Major Products
Schiff Bases: Formed from the condensation of the amino group with aldehydes.
Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
4-Amino-7-chloro-2-phenylquinoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and antifungal agents.
Proteomics Research: The compound is utilized in studies related to protein interactions and functions.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Amino-7-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
相似化合物的比较
4-Amino-7-chloro-2-phenylquinoline can be compared with other similar compounds, such as:
7-Chloro-4-aminoquinoline: This compound shares a similar structure but lacks the phenyl group at the 2-position.
2-Phenylquinoline-4-carboxylic Acid: This derivative has a carboxylic acid group at the 4-position instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
属性
CAS 编号 |
858277-37-9 |
|---|---|
分子式 |
C15H11ClN2 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
7-chloro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI 键 |
IOLHSROWFKRILV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



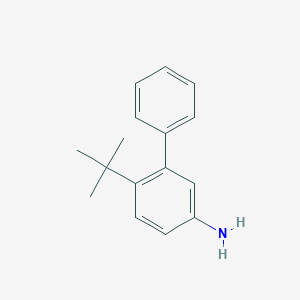
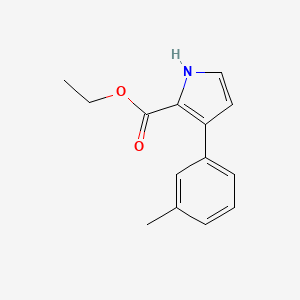
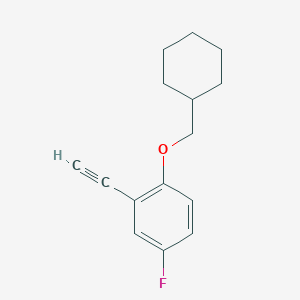
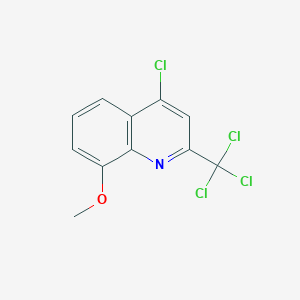
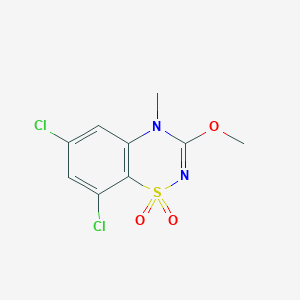
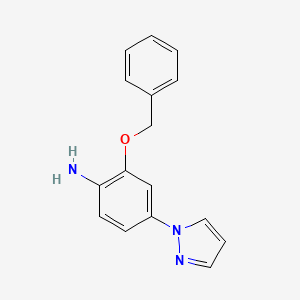
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
